![molecular formula C19H15Cl2N3O2 B280601 Methyl 4-(2,3-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280601.png)
Methyl 4-(2,3-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2,3-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, also known as DMH1, is a small molecule inhibitor of bone morphogenetic protein (BMP) signaling. BMPs are a group of growth factors that play a crucial role in embryonic development, tissue homeostasis, and disease pathogenesis. DMH1 has been shown to selectively inhibit BMP type I receptors, thereby blocking downstream signaling events.
作用机制
Methyl 4-(2,3-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate selectively inhibits BMP type I receptors, including ALK2, ALK3, and ALK6, by binding to the kinase domain and preventing phosphorylation of downstream signaling molecules. This leads to the inhibition of Smad-dependent and Smad-independent pathways, which are essential for BMP-mediated cellular responses.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BMP-induced osteoblast differentiation, chondrogenesis, and adipogenesis in vitro. In addition, this compound has been reported to reduce the growth and metastasis of cancer cells in animal models. This compound has also been shown to improve cardiac function and reduce fibrosis in a mouse model of myocardial infarction. However, the physiological effects of this compound in humans are still unknown.
实验室实验的优点和局限性
One of the main advantages of Methyl 4-(2,3-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is its selectivity for BMP type I receptors, which allows for the specific inhibition of BMP signaling without affecting other signaling pathways. This compound is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, this compound has some limitations for lab experiments, including its low solubility in aqueous solutions and its relatively low potency compared to other BMP inhibitors.
未来方向
There are several future directions for the research on Methyl 4-(2,3-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate. First, further studies are needed to investigate the physiological effects of this compound in humans, including its safety and efficacy as a therapeutic agent. Second, the development of more potent and selective BMP inhibitors could lead to the discovery of new therapeutic targets for various diseases. Third, the use of this compound in combination with other drugs or therapies could enhance its therapeutic potential. Finally, the application of this compound in tissue engineering and regenerative medicine could lead to the development of new strategies for tissue repair and regeneration.
合成方法
The synthesis of Methyl 4-(2,3-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves the condensation of 2,3-dichlorobenzaldehyde with 2-amino-4-methylpyrimidine, followed by the addition of 3-aminobenzoic acid and methyl chloroformate. The final product is obtained after purification by column chromatography. The yield of this compound is typically around 50%, and the compound is stable under normal laboratory conditions.
科学研究应用
Methyl 4-(2,3-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has been widely used as a research tool to study BMP signaling in various biological systems. It has been shown to inhibit BMP-induced osteoblast differentiation, chondrogenesis, and adipogenesis in vitro. In addition, this compound has been used to investigate the role of BMP signaling in cancer, cardiovascular disease, and neurodegeneration. This compound has also been used in animal models to study the effects of BMP inhibition on embryonic development and tissue regeneration.
属性
分子式 |
C19H15Cl2N3O2 |
|---|---|
分子量 |
388.2 g/mol |
IUPAC 名称 |
methyl 4-(2,3-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C19H15Cl2N3O2/c1-10-15(18(25)26-2)17(11-6-5-7-12(20)16(11)21)24-14-9-4-3-8-13(14)23-19(24)22-10/h3-9,17H,1-2H3,(H,22,23) |
InChI 键 |
KKAQHCPNQGCELR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C(=CC=C4)Cl)Cl)C(=O)OC |
规范 SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C(=CC=C4)Cl)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


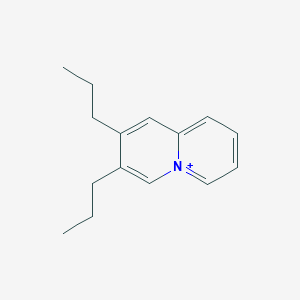
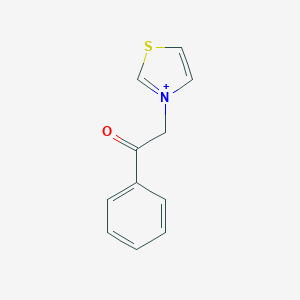
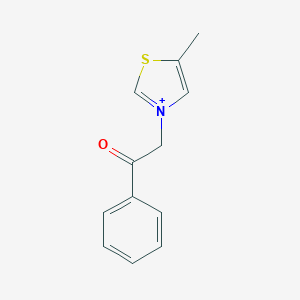
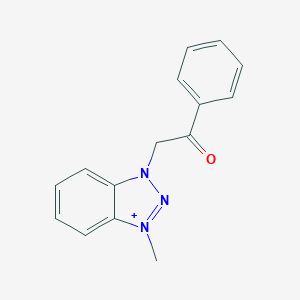
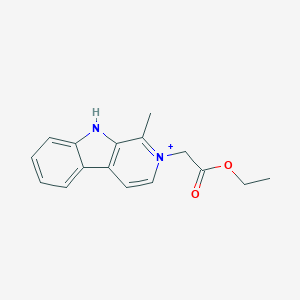
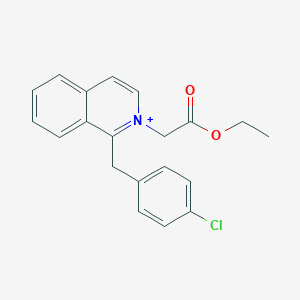
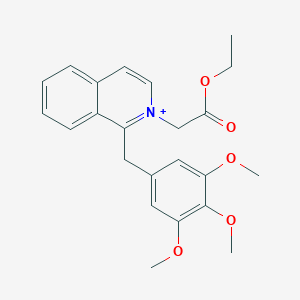
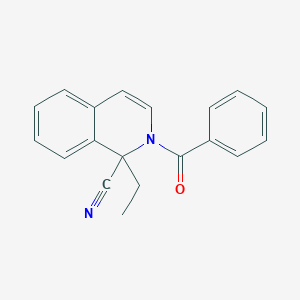
![1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)
![4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone](/img/structure/B280531.png)
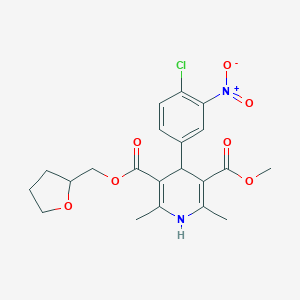
![3-(2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280535.png)
![3-[2-(Dimethylamino)ethyl] 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280539.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280540.png)
